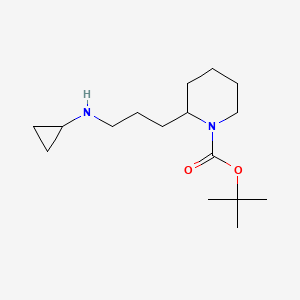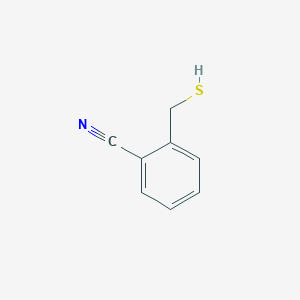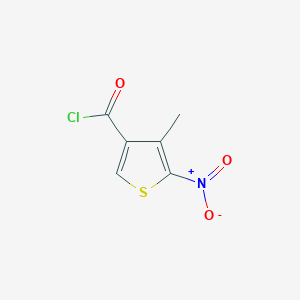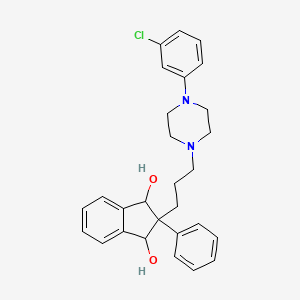![molecular formula C8H7NS B13958434 Pyrrolo[1,2-D][1,4]thiazepine CAS No. 337972-11-9](/img/structure/B13958434.png)
Pyrrolo[1,2-D][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-D][1,4]thiazepine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-D][1,4]thiazepine typically involves multi-component reactions. One common method includes the condensation of pyrrole-2-carboxaldehyde with α-azidoketone, followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions . Another approach involves the construction of the thiazepine ring through the functionalization of pyrrole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-D][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-D][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-D][1,4]thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparación Con Compuestos Similares
Pyrrolo[2,1-f][1,2,4]triazine: Known for its antiviral properties and used in drugs like remdesivir.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Used in kinase inhibitors and nucleoside drugs.
Uniqueness: Pyrrolo[1,2-D][1,4]thiazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
337972-11-9 |
|---|---|
Fórmula molecular |
C8H7NS |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
pyrrolo[1,2-d][1,4]thiazepine |
InChI |
InChI=1S/C8H7NS/c1-2-8-3-6-10-7-5-9(8)4-1/h1-7H |
Clave InChI |
WYDMYMBETMEKPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CSC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
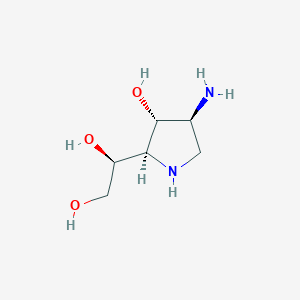

![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)

